2-amino-7-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that incorporates both thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazolidinone with aldehydes, followed by a Michael addition and subsequent cyclization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for scale. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
2-AMINO-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . The compound’s structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-AMINOTHIAZOLE: Shares the thiazole ring but lacks the pyridine ring and trimethoxyphenyl group.
2-AMINO-4-PHENYLTHIAZOLE: Similar structure but with a phenyl group instead of the trimethoxyphenyl group.
THIAZOLO[4,5-B]PYRIDINES: A broader class of compounds that include various substitutions on the thiazole and pyridine rings.
Uniqueness
2-AMINO-7-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of the trimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature allows for more effective interactions with target molecules, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H17N3O4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-amino-7-(2,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C15H17N3O4S/c1-20-9-6-11(22-3)10(21-2)4-7(9)8-5-12(19)17-14-13(8)23-15(16)18-14/h4,6,8H,5H2,1-3H3,(H2,16,18)(H,17,19) |
InChI Key |
XJOOPDFMQGWNKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2SC(=N3)N)OC)OC |
Origin of Product |
United States |
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